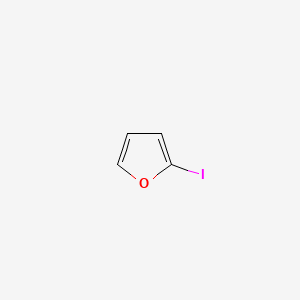
Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane is a complex organometallic compound with the molecular formula C35H62Cl2P2Ru. It is known for its applications in various fields of chemistry, including catalysis and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of ruthenium chloride with tricyclopentylphosphine and 3-methylbut-2-enylidene ligand under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to facilitate the formation of the complex.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane can undergo various types of reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of ruthenium.
Reduction: Reduction reactions can be used to modify the oxidation state of the ruthenium center.
Substitution: Substitution reactions can occur at the ruthenium center, replacing ligands with other groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or ozone.
Reduction reactions may involve the use of hydrogen gas or other reducing agents.
Substitution reactions can be facilitated by using various nucleophiles or electrophiles.
Major Products Formed:
Oxidation reactions can produce ruthenium oxides.
Reduction reactions can yield lower oxidation state ruthenium complexes.
Substitution reactions can result in the formation of new organometallic complexes.
科学的研究の応用
Chemistry: In organic chemistry, this compound is used as a catalyst in various reactions, including olefin metathesis, which is a valuable reaction for the formation of carbon-carbon double bonds.
Medicine: Research is ongoing to explore the use of this compound in medicinal chemistry, including its potential as an anticancer agent.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials through catalytic processes.
作用機序
The mechanism by which Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane exerts its effects involves its ability to act as a catalyst in various reactions. The ruthenium center interacts with substrates to facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
類似化合物との比較
Grubbs Catalyst: Another well-known catalyst used in olefin metathesis reactions.
Schrock Catalyst: A molybdenum-based catalyst also used in olefin metathesis.
Uniqueness: Dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane is unique in its ligand structure, which provides specific reactivity and selectivity in catalytic processes compared to other similar compounds.
特性
CAS番号 |
220883-08-9 |
|---|---|
分子式 |
C35H62Cl2P2Ru |
分子量 |
716.8 g/mol |
IUPAC名 |
dichloro(3-methylbut-2-enylidene)ruthenium;tricyclopentylphosphane |
InChI |
InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
UCDVULRIJNJVEV-UHFFFAOYSA-L |
SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
正規SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


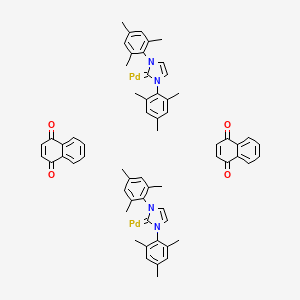
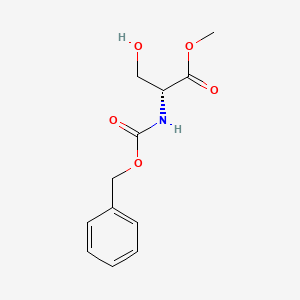
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1589765.png)
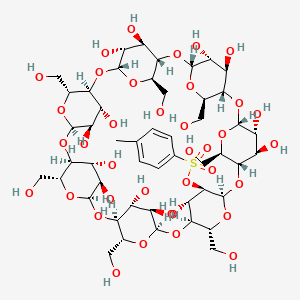
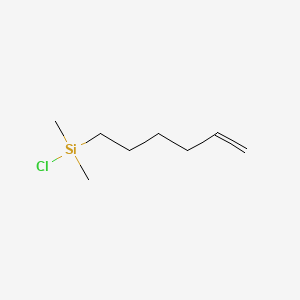

![Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile](/img/structure/B1589770.png)

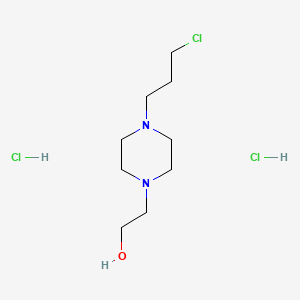
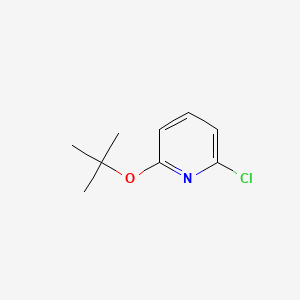
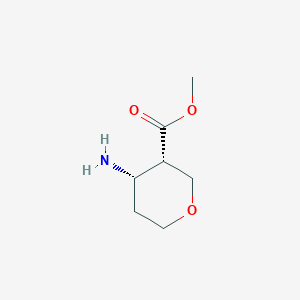

![Pyrrolidine, 2-[diphenyl[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B1589781.png)
